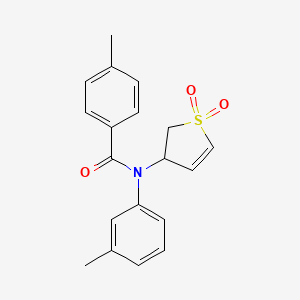

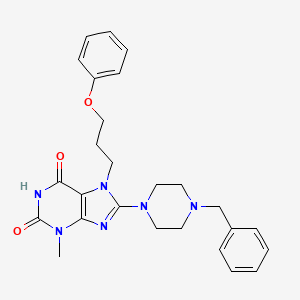

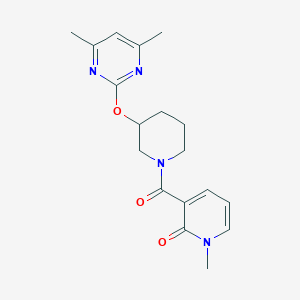

![molecular formula C20H17NO5 B2761290 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-03-3](/img/structure/B2761290.png)

1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. One notable approach involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones . These intermediates can then easily lose water when boiled in acetic acid, leading to the formation of 1-aryl-2-(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .

Scientific Research Applications

Organic Synthesis and Chemical Reactions One significant application of similar compounds involves their role in organic synthesis, specifically in oxidative decarboxylation-Friedel-Crafts reactions. These reactions are crucial for constructing complex molecules from simpler precursors, indicating the compound's utility in synthetic chemistry (Fan, Li, & Wang, 2009). Additionally, derivatives of this compound have been explored for their potential in creating photoluminescent materials, which could have applications in electronic devices and sensors due to their strong emission properties (Beyerlein & Tieke, 2000).

Material Science and Photoluminescence The study of π-conjugated polymers containing similar structural motifs has shown that these materials exhibit strong photoluminescence, which is advantageous for applications in optoelectronics and photonics. These materials' good solubility and processability into thin films make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition Research into 1H-pyrrole-2,5-dione derivatives, which share a structural resemblance to the compound , has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings suggest potential applications in protecting metals from corrosion, which is crucial in industrial settings (Zarrouk et al., 2015).

Sensor Technology The unique structural features of compounds similar to "1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" have also been explored for sensor applications. For instance, studies on U-shaped molecules indicate their potential as ionophores in sensor technologies, facilitating the detection of specific ions (Cordaro et al., 2011).

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-21-17(13-10-11(24-2)8-9-14(13)25-3)16-18(22)12-6-4-5-7-15(12)26-19(16)20(21)23/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNMPNRWVYODBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

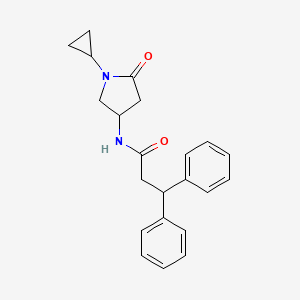

![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)

![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)

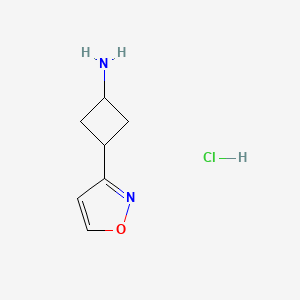

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

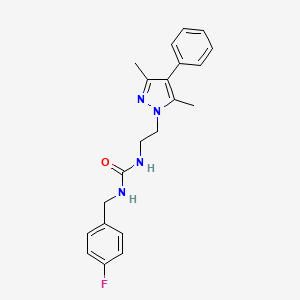

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)